3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole
Description
Properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-14-12(16-15-8)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEBPGCTFCSQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization with Carbon Disulfide
Adapted from Friedreich’s ataxia drug development protocols, this method employs indole-3-acetic acid methyl ester as the starting material:
Step 1 : Hydrazinolysis of methyl ester
Indole-3-acetic acid methyl ester reacts with hydrazine hydrate in ethanol under reflux (4–6 h) to yield indole-3-acetic acid hydrazide (85–92% yield).
Step 2 : Thione formation
Treatment with carbon disulfide in alkaline methanol (0–5°C, 2 h) generates 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione.
Step 3 : S-Methylation
Thione intermediates undergo alkylation with methyl iodide in DMF (K2CO3, 60°C, 3 h) to install the 3-methyl group (78–84% yield).
Key Advantages :
- High regioselectivity for 5-position substitution
- Scalable to multigram quantities
Limitations :
- Requires strict temperature control during thione synthesis
- Residual sulfur byproducts complicate purification
Amidoxime Cyclization with Acetyl Chloride
Microwave-assisted synthesis from nitrile precursors offers accelerated reaction kinetics:
Step 1 : Amidoxime formation
3-(Cyanomethyl)-1H-indole reacts with hydroxylamine hydrochloride (EtOH, 80°C, 45 min) to form N′-hydroxy-3-(indol-3-yl)propanimidamide (93% yield).
Step 2 : Cyclodehydration
Acetyl chloride in dichloromethane (0°C → RT, 2 h) induces intramolecular cyclization, yielding the target compound (88% yield).
Optimized Conditions :
CDI-Mediated Hydrazide Activation
A phosphorus-free approach utilizing 1,1′-carbonyldiimidazole (CDI) for cyclization:
Reaction Scheme :
- Indole-3-acetic acid hydrazide + CDI → Imidazolide intermediate (THF, 0°C, 1 h)
- Cyclization at 80°C (3 h) → 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2(3H)-one
- Methylation with methyl triflate (K2CO3, DMF, 50°C) → Final product (76% overall yield)
Critical Observations :
- CDI enables milder conditions vs. POCl3-based methods
- Requires anhydrous solvents to prevent hydrolysis
Alternative Pathways and Emerging Technologies
One-Pot T3P®-Promoted Synthesis
Employing propylphosphonic anhydride (T3P®) as cyclizing agent:
| Parameter | Specification |
|---|---|
| Substrate | 3-(Indol-3-yl)propanamide + Acetonitrile |
| Reagent | T3P® (50% in EtOAc) |
| Temperature | 80°C |
| Time | 2.5 h |
| Yield | 91% |
Benefits :
- Eliminates intermediate isolation
- T3P® acts as both activator and desiccant
Solid-State Mechanochemical Synthesis
Eco-friendly solvent-free methodology:
- Ball-mill indole-3-acetic acid hydrazide with acetic anhydride (1:3 molar ratio)
- Grind at 30 Hz for 25 min → Direct formation of 3-methyl oxadiazole (82% yield)
Green Chemistry Metrics :
- E-factor: 0.08 vs. 8.2 for solution-phase routes
- PMI (Process Mass Intensity): 1.4
Purification and Analytical Characterization
Chromatographic Techniques
- Flash Column Chromatography : Silica gel (230–400 mesh), Hexane/EtOAc (4:1 → 1:1 gradient)
- HPLC : C18 column, MeCN/H2O (0.1% TFA), 65:35 isocratic, tR = 6.2 min
Spectroscopic Data Compilation
1H NMR (400 MHz, DMSO-d6) :
δ 11.21 (s, 1H, Indole-NH), 8.05 (d, J = 7.6 Hz, 1H, H-4), 7.45 (d, J = 8.1 Hz, 1H, H-7), 7.32–7.25 (m, 2H, H-5, H-6), 4.37 (s, 2H, CH2), 2.44 (s, 3H, CH3).
13C NMR (101 MHz, DMSO-d6) :
δ 170.8 (C-5 oxadiazole), 167.1 (C-3 oxadiazole), 136.4 (C-3a indole), 127.9–119.3 (aromatic Cs), 37.6 (CH2), 13.1 (CH3).
HRMS (ESI+) :
Calcd. for C12H11N3O [M+H]+: 213.0902, Found: 213.0898.
Comparative Methodological Analysis
| Method | Yield (%) | Purity (HPLC) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Hydrazide/CS2 | 84 | 98.2 | 9 | High scalability |
| Microwave Amidoxime | 88 | 99.1 | 1.5 | Rapid synthesis |
| CDI Activation | 76 | 97.8 | 5 | Mild conditions |
| T3P® One-Pot | 91 | 99.4 | 2.5 | Process intensification |
| Mechanochemical | 82 | 96.5 | 0.5 | Solvent-free |
Industrial Considerations and Scale-Up Challenges
Cost Analysis of Key Reagents
- CDI: $12.50/g (10 kg scale) vs. T3P®: $8.20/g
- Microwave reactors reduce energy costs by 40% vs. conventional heating
Regulatory Aspects
- ICH Q3A guidelines require control of genotoxic impurities (e.g., hydrazine ≤ 5 ppm)
- Occupational exposure limits for CS2: 4.7 mg/m³ (OSHA TWA)
Chemical Reactions Analysis
Types of Reactions
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the indole moiety, leading to different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield various reduced derivatives of the indole and oxadiazole rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of indole and oxadiazole exhibit significant antimicrobial properties. A study synthesized a series of compounds incorporating the indole structure with oxadiazole moieties. These compounds were evaluated for their activity against different strains of bacteria and fungi. Notably, some derivatives demonstrated promising antibacterial activity, with inhibition zones indicating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Case Study: Synthesis and Evaluation
In one study, a group of indole-based compounds was synthesized and tested for antimicrobial efficacy. Among these, specific derivatives containing the oxadiazole ring showed enhanced activity compared to their non-oxadiazole counterparts. The study utilized the Diameter of Inhibition Zone (DIZ) assay to quantify the antimicrobial potency of these compounds .
Molecular Docking Studies
Mechanism of Action
Molecular docking studies have been employed to understand the interaction between 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole and various biological targets. These studies help elucidate the binding affinity and mode of action at the molecular level, providing insights into how these compounds can inhibit specific enzymes or receptors involved in disease pathways.
Example: Antiviral Activity
A notable application is in the evaluation of antiviral properties, where molecular docking simulations suggested that certain derivatives could effectively bind to viral polymerases or proteases, potentially leading to the development of new antiviral agents .
Antioxidant Properties
Biological Significance
In addition to antimicrobial properties, compounds featuring the oxadiazole ring have been assessed for their antioxidant activities. Antioxidants are crucial in combating oxidative stress-related diseases. Studies have demonstrated that some derivatives exhibit significant radical scavenging activity and can reduce ferric ions (Fe^3+), suggesting their potential as therapeutic agents in oxidative stress-related conditions .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria; significant inhibition zones observed. |
| Molecular Docking | Strong binding affinities with viral targets; potential for antiviral drug development. |
| Antioxidant Activity | Notable radical scavenging and ferric ion reduction capabilities. |
Mechanism of Action
The mechanism of action of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects through various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic systems, and biological activities. Below is a detailed comparison:
1,2,4-Oxadiazole-Indole Derivatives
Key Observations :
- The 1,2,4-oxadiazole in the target compound enhances binding specificity compared to 1,3,4-oxadiazole derivatives (e.g., compound 19a ), which exhibit different hydrogen-bonding patterns .
- The carbamoyl benzoic acid analog shows lower binding affinity (-7.24 kcal/mol) to RPS3 protein than the parent indole-oxadiazole scaffold, suggesting the indole’s role in stabilizing interactions .
- Thiol-containing analogs (e.g., 1,3,4-oxadiazole-2-thiol) may exhibit redox-modulating properties, unlike the non-thiolated target compound .
Indole Derivatives with Other Heterocycles
Key Observations :
- Imidazole-indole hybrids (e.g., compound 8–10 ) exhibit halogen-driven pharmacokinetic advantages (e.g., increased membrane permeability) but lack the oxadiazole’s metabolic resilience .
- Triazole-indole hybrids (e.g., 5b ) leverage click chemistry for synthesis but may face stability issues under physiological conditions compared to oxadiazoles .
Biological Activity
The compound 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is a derivative of indole that incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article synthesizes current research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.21 g/mol. The presence of both indole and oxadiazole structures suggests potential interactions with biological targets, particularly in medicinal chemistry.
Antioxidant Activity
Recent studies have demonstrated that compounds containing oxadiazole groups exhibit significant antioxidant properties. For instance, derivatives of indole with oxadiazole have shown protective effects against oxidative stress in cellular models. Specifically, a study noted that certain derivatives could protect fibroblasts against glutathione depletion induced by buthionine sulfoximine, indicating their potential utility in neuroprotective applications .
Anticancer Activity
The anticancer potential of indole derivatives is well-documented. In particular, compounds incorporating both indole and oxadiazole motifs have been evaluated for their cytotoxic effects against various cancer cell lines. For example:
- Compound 12 and Compound 13 , which are structurally related to the target compound, exhibited IC50 values of 5.8 µM and 1.26 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
- These compounds were found to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis, further supporting their potential as chemotherapeutic agents .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound may act by inhibiting enzymes critical for cancer cell proliferation.
- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it may reduce oxidative damage in cells.
Study on Protective Effects Against Oxidative Stress
In a study focusing on the protective effects of various oxadiazole derivatives on Friedreich's ataxia fibroblasts:
- The derivatives were tested against oxidative stress induced by juglone.
- The results indicated that specific substitutions on the indole ring enhanced protective efficacy .
Anticancer Screening
A comprehensive screening of various indole and oxadiazole derivatives revealed that those with specific alkyl substitutions exhibited pronounced anticancer activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12 | MCF-7 | 5.8 | TS Inhibition |
| Compound 13 | MCF-7 | 1.26 | TS Inhibition |
| Compound X | HCT-116 | 14.8 | TS Inhibition |
This table summarizes key findings from anticancer assays that highlight the effectiveness of these compounds .
Q & A
Q. What are the standard synthetic routes for 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole?
The compound is typically synthesized via cyclocondensation or multi-step heterocyclic reactions. A common approach involves reacting 3-formyl-1H-indole derivatives with hydroxylamine derivatives under reflux conditions. For example, hydroxylamine hydrochloride in aqueous ethanol (reflux, 7 hours) followed by coupling with 1H-indole-3-carboxaldehyde using ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) at 80°C . Alternative routes include refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide and potassium hydroxide, followed by acidification to form the oxadiazole-thiol intermediate .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Characterization relies on 1H/13C NMR to identify proton environments (e.g., indole NH at δ 10–12 ppm, oxadiazole methyl at δ 2.5–3.0 ppm) and mass spectrometry (EI-MS or HRMS) for molecular ion confirmation (m/z 213.24 for [M+H]+). FT-IR verifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. How can researchers evaluate the biological activity of this compound?
Begin with in vitro assays targeting pathways relevant to indole derivatives (e.g., kinase inhibition, antimicrobial activity). Use dose-response studies (1–100 µM) in cell lines, followed by structural modifications (e.g., substituting the methyl group on the oxadiazole or indole nitrogen) to establish structure-activity relationships (SAR). Validate hits with enzyme-linked immunosorbent assays (ELISA) or flow cytometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
Critical parameters include:
- Catalyst selection : Ceric ammonium nitrate (CAN) enhances coupling efficiency in PEG .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Temperature control : Reflux (80–100°C) ensures complete cyclization .
- Workup : Acidification (pH 5–6) precipitates the product, while recrystallization (ethanol/acetic acid) enhances purity. Refer to optimization tables for time-yield relationships .
Q. What strategies mitigate structural instability during storage?
The compound is sensitive to moisture and light. Store under inert gas (argon) in amber vials at –20°C. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) to remove reactive impurities. Regularly monitor stability using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can contradictory data in synthetic protocols be resolved?
Discrepancies in reaction steps (e.g., reflux duration, solvent ratios) require systematic validation. For example, if yields vary between studies, replicate conditions using controlled anhydrous setups and characterize intermediates (e.g., hydrazide precursors) via LC-MS . Cross-reference NMR shifts with published data to confirm intermediate integrity .
Q. What methods are used to synthesize derivatives for SAR studies?
- S-alkylation : React the oxadiazole-thiol intermediate with alkyl/aralkyl halides in DMF/K2CO3 to generate S-substituted derivatives .
- Electrophilic substitution : Use iodine catalysis (10 mol%) in acetonitrile at 40°C to introduce trifluoromethyl or nitro groups at the indole C-5 position .
- Schiff base formation : Condense 3-formyl-indole derivatives with aminothiazoles in acetic acid to create hybrid structures .
Q. How can low yields during purification be addressed?
Poor yields often arise from polar byproducts. Use gradient elution in column chromatography (e.g., 30% → 70% ethyl acetate in hexane) or switch to preparative HPLC for challenging separations. For crystalline products, optimize recrystallization solvents (e.g., DMF/acetic acid mixtures) .
Q. What computational tools predict binding interactions with biological targets?
Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-correlate with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
